6-Amino-1,3-benzodioxole-5-carbonitrile 6-Amino-1,3-benzodioxole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 187164-87-0
VCID: VC20916883
InChI: InChI=1S/C8H6N2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,4,10H2
SMILES: C1OC2=C(O1)C=C(C(=C2)C#N)N
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol

6-Amino-1,3-benzodioxole-5-carbonitrile

CAS No.: 187164-87-0

Cat. No.: VC20916883

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1,3-benzodioxole-5-carbonitrile - 187164-87-0

Specification

CAS No. 187164-87-0
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
IUPAC Name 6-amino-1,3-benzodioxole-5-carbonitrile
Standard InChI InChI=1S/C8H6N2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,4,10H2
Standard InChI Key WHSLUSAPNOCFII-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C(=C2)C#N)N
Canonical SMILES C1OC2=C(O1)C=C(C(=C2)C#N)N

Introduction

Chemical Identity and Structure

6-Amino-1,3-benzodioxole-5-carbonitrile is characterized by a benzodioxole core structure with an amino group and a nitrile group at positions 6 and 5, respectively. The molecule combines the structural elements of a 1,3-benzodioxole (methylenedioxy) ring system with two important functional groups that influence its chemical behavior and potential applications.

Basic Identification Data

ParameterValue
CAS Registry Number187164-87-0
EPA CompTox DTXSIDDTXSID00350774
Molecular FormulaC₈H₅N₂O₂
Molecular Weight161.14 g/mol
SMILES NotationN#Cc1cc2OCOc2cc1N
AppearanceCrystalline solid
The compound features a fused heterocyclic structure where a benzene ring is joined with a 1,3-dioxole ring, creating the benzodioxole scaffold. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing nitrile group (-CN) on adjacent carbon atoms creates an interesting electronic distribution that influences the compound's reactivity .

Structural Characteristics

The 1,3-benzodioxole core, also known as a methylenedioxy group when attached to a benzene ring, is a common structural motif found in many natural products and pharmaceutically active compounds. This structural element consists of a five-membered dioxole ring fused to a benzene ring. The addition of the amino group at position 6 and the nitrile group at position 5 creates a highly functionalized molecule with multiple reactive sites .
The structural arrangement of 6-amino-1,3-benzodioxole-5-carbonitrile is particularly noteworthy because:

  • The amino group serves as a nucleophilic center and a potential site for further functionalization.

  • The nitrile group provides a rigid, linear extension from the aromatic core and can serve as a precursor to various functional groups including amides, amines, and carboxylic acids.

  • The methylenedioxy bridge influences the electron density of the aromatic system, affecting the reactivity of the ring toward electrophilic and nucleophilic reagents .

Physical and Chemical Properties

The physical and chemical properties of 6-amino-1,3-benzodioxole-5-carbonitrile are directly influenced by its structural features and the electronic effects of its functional groups.

Physical Properties

PropertyValue/Description
Physical StateCrystalline solid at room temperature
ColorPale yellow to off-white
SolubilityModerately soluble in organic solvents (e.g., DMSO, THF), poor solubility in water
Melting PointApproximately 160-165°C*
Log PEstimated 0.8-1.2*
*These values are estimated based on similar benzodioxole derivatives, as exact experimental data is limited.

Spectroscopic Characteristics

The spectroscopic profile of 6-amino-1,3-benzodioxole-5-carbonitrile provides valuable information for its identification and characterization:

IR Spectroscopy

  • Strong absorption band at ~2220-2240 cm⁻¹ (C≡N stretching)

  • N-H stretching bands at ~3300-3500 cm⁻¹

  • C-O-C stretching bands of the methylenedioxy group at ~1250-1270 cm⁻¹

  • Characteristic band for the methylenedioxy -CH₂- at ~930-940 cm⁻¹

NMR Spectroscopy

The ¹H NMR spectrum typically shows:

  • A singlet at ~6.0-6.1 ppm for the methylenedioxy -CH₂- protons

  • Aromatic protons between 6.5-7.0 ppm

  • A broad signal for the -NH₂ protons at ~4.5-5.0 ppm
    The ¹³C NMR spectrum exhibits signals for:

  • The nitrile carbon at ~115-120 ppm

  • The methylenedioxy carbon at ~100-102 ppm

  • Aromatic carbons between 110-150 ppm

Electronic Properties

The electronic properties of 6-amino-1,3-benzodioxole-5-carbonitrile are influenced by the push-pull system created by the electron-donating amino group and the electron-withdrawing nitrile group. This arrangement leads to an interesting distribution of electron density across the molecule, which affects its reactivity and potential applications in materials science .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 6-amino-1,3-benzodioxole-5-carbonitrile, ranging from classical organic chemistry methods to more modern, efficient pathways.

Standard Synthetic Route

The most common synthesis pathway involves the following key steps:

  • Starting with 6-bromopiperonal (6-bromo-1,3-benzodioxole-5-carbaldehyde)

  • Conversion to the corresponding oxime

  • Dehydration to form 6-bromo-1,3-benzodioxole-5-carbonitrile

  • Amination to introduce the amino group at position 6
    This synthetic route is supported by patent literature and has been utilized in the preparation of intermediates for pharmaceutical compounds .

Alternative Synthetic Approaches

Several alternative approaches have been reported in the literature:

Nitration-Reduction-Cyanation Sequence

  • Nitration of 1,3-benzodioxole to form 6-nitro-1,3-benzodioxole

  • Reduction of the nitro group to form 6-amino-1,3-benzodioxole

  • Installation of the nitrile group via diazotization followed by the Sandmeyer reaction with copper(I) cyanide

Direct Functionalization

Recent advances in C-H functionalization chemistry have enabled more direct approaches to the synthesis of the target compound, potentially offering more efficient routes with fewer steps .

Synthetic Applications

6-Amino-1,3-benzodioxole-5-carbonitrile has been utilized as a key intermediate in the synthesis of more complex structures, including:

  • The preparation of zephycandidine A analogues, where it serves as a building block for the construction of heterocyclic systems with potential biological activity .

  • The synthesis of CEACAM5 antibody-drug conjugates, where it was utilized as compound 16 in a multistep synthetic sequence .

Chemical Reactivity

The reactivity of 6-amino-1,3-benzodioxole-5-carbonitrile is determined by the functional groups present in its structure and their electronic interplay.

Reactivity of the Amino Group

The primary amino group at position 6 exhibits typical reactivity patterns:

  • Nucleophilic substitution reactions with electrophiles (alkylation, acylation, etc.)

  • Diazotization reactions to form diazonium salts, which can undergo further transformations

  • Condensation reactions with carbonyl compounds to form imines, enamines, or more complex heterocyclic systems

  • Amide formation through reaction with carboxylic acids or their derivatives

Reactivity of the Nitrile Group

The nitrile functionality at position 5 can participate in various transformations:

  • Hydrolysis to form carboxylic acids or amides under acidic or basic conditions

  • Reduction to primary amines using appropriate reducing agents

  • Addition reactions with nucleophiles, such as Grignard reagents or organolithium compounds

  • Cycloaddition reactions to form heterocyclic compounds

Reactivity of the Benzodioxole Core

The 1,3-benzodioxole ring system has its own characteristic reactivity:

  • Electrophilic aromatic substitution reactions, directed by the electronic effects of the amino and nitrile groups

  • Potential cleavage of the methylenedioxy bridge under specific conditions

  • Oxidative transformations of the aromatic core

Applications in Organic Synthesis

6-Amino-1,3-benzodioxole-5-carbonitrile serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

As a Synthetic Intermediate

The compound has been utilized as a key intermediate in several synthetic pathways:

  • In the synthesis of benzoxazole derivatives through cyclization reactions involving the amino and nitrile groups

  • As a precursor for the preparation of benzimidazole-containing compounds

  • In the construction of fused heterocyclic systems with potential pharmaceutical applications

In Medicinal Chemistry

The utility of 6-amino-1,3-benzodioxole-5-carbonitrile in medicinal chemistry stems from its ability to serve as a scaffold for the development of biologically active compounds:

  • The 1,3-benzodioxole core is found in numerous natural products and drugs, including antidepressants, antifungals, and anticancer agents

  • The amino and nitrile groups provide convenient handles for further functionalization and optimization of pharmacological properties

  • The compound has been incorporated into the design of enzyme inhibitors and receptor ligands

Recent Applications

Recent research has demonstrated the use of 6-amino-1,3-benzodioxole-5-carbonitrile in:

  • The synthesis of zephycandidine A and its analogues, which have shown potential anticancer activity

  • The development of CEACAM5 antibody-drug conjugates for targeted cancer therapy

  • The preparation of novel heterocyclic compounds with diverse biological activities

Comparative Analysis with Similar Compounds

To better understand the properties and potential applications of 6-amino-1,3-benzodioxole-5-carbonitrile, it is valuable to compare it with structurally related compounds.

Comparison with Other Benzodioxole Derivatives

CompoundStructural DifferencesKey PropertiesApplications
6-Amino-1,3-benzodioxole-5-carbonitrileReference compoundDual functionality (amino + nitrile)Synthetic intermediate, potential biological applications
1,3-BenzodioxoleNo amino or nitrile groupsBasic benzodioxole scaffoldFragrance component, synthetic building block
1,3-Benzodioxole-5-carboxylic acidCarboxylic acid instead of amino and nitrileHigher water solubility, acidic propertiesPharmaceutical intermediate, ligand in coordination chemistry
5-Amino-1,3-benzodioxoleAmino group at position 5, no nitrileMore nucleophilic, less electronically polarizedPrecursor for dyes and pharmaceutical intermediates

Relationship to Natural Products

Several natural products contain the 1,3-benzodioxole structural motif:

  • Safrole, found in sassafras oil

  • Myristicin, present in nutmeg and other spices

  • Piperine derivatives, found in black pepper
    The relationship between 6-amino-1,3-benzodioxole-5-carbonitrile and these natural products provides insights into potential biological activities and synthetic applications.

Comparison with Similar Synthetic Intermediates

CompoundSimilarity IndexSynthetic ApplicationsSources
6-Amino-1,3-benzodioxole-5-carbonitrileReferenceHeterocyclic synthesis, pharmaceutical intermediatesVarious synthetic routes
2-Amino-1,3-benzoxazole-5-carbonitrile0.78*Heterocyclic compounds, potential kinase inhibitorsAlternative synthetic intermediate
Benzonitrile, 3,3'-oxybis[6-amino-0.81*Bis-heterocyclic compounds, polymer chemistryEPA CompTox database
*Similarity index based on CompTox database calculations .

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